2-(Acetyloxy)-3-fluorophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-3-fluorophenyl acetate is an organic compound that features both acetyloxy and fluorophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-3-fluorophenyl acetate typically involves the acetylation of 3-fluorophenol. One common method is to react 3-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of acetic anhydride and a suitable base, such as triethylamine, in a solvent like dichloromethane is common in large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyloxy group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(carboxy)-3-fluorophenyl acetate.
Reduction: Formation of 2-(hydroxy)-3-fluorophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)-3-fluorophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-3-fluorophenyl acetate involves its interaction with biological targets such as enzymes. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The fluorophenyl moiety can interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
- 2-(Acetyloxy)-4-fluorophenyl acetate
- 2-(Acetyloxy)-3-chlorophenyl acetate
- 2-(Acetyloxy)-3-bromophenyl acetate
Comparison: 2-(Acetyloxy)-3-fluorophenyl acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2-acetyloxy-3-fluorophenyl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJLHYKOIAVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.